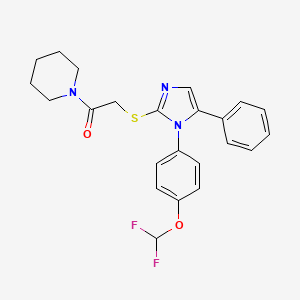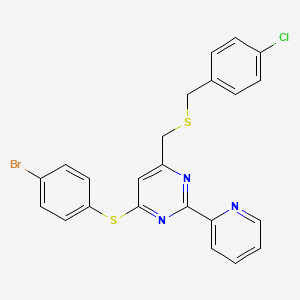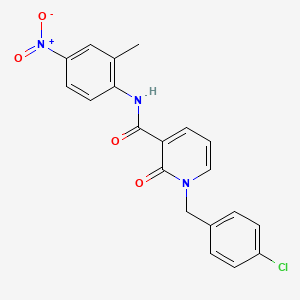![molecular formula C9H8F2OS B2714757 1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one CAS No. 145326-60-9](/img/structure/B2714757.png)
1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 145326-60-9 . It has a molecular weight of 202.22 and its IUPAC name is 1-{4-[(difluoromethyl)sulfanyl]phenyl}ethanone .
Synthesis Analysis
The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular formula of this compound is C9H8F2OS . The InChI code for this compound is 1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 250.2±40.0 °C at 760 mmHg . The flash point is 105.1±27.3 °C . It is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Fluorination Reactions and Synthesis
The compound is pivotal in fluorination reactions, where it serves as a precursor or reagent. For example, the study by Umemoto et al. (2010) discusses the synthesis and utility of phenylsulfur trifluorides, highlighting their high stability and superior utility as deoxofluorinating agents compared to current reagents. This research underscores the importance of such compounds in enhancing fluorination reactivity and yield for various functional groups, including non-enolizable carbonyls and carboxylic groups (Umemoto, Singh, Xu, & Saito, 2010).
Polymer and Material Science
In material science, the compound is used in the development of advanced materials. Wang et al. (2020) utilized a derivative for the synthesis of tetrafluoro-λ6-sulfanyl, which was then applied to create perfluoroalkylphenyltrichlorosilane by hydrosilylation. This process resulted in self-assembled monolayers that significantly reduced surface energy and friction properties, indicating the compound's potential in creating environmentally friendly materials with enhanced durability and stability (Wang, Chen, Xu, & Li, 2020).
Organic Synthesis
In organic synthesis, this compound and its derivatives serve as key reagents for introducing fluorine atoms into molecules, significantly impacting their chemical and physical properties. Betterley et al. (2018) described the use of difluoro(phenylsulfanyl)methane in electrophilic aromatic formylation, leading to high yields of aromatic aldehydes. This highlights the compound's utility in facilitating novel synthetic routes for producing structurally diverse molecules (Betterley, Kongsriprapan, Chaturonrutsamee, Deelertpaiboon, Surawatanawong, Pohmakotr, Soorukram, Reutrakul, & Kuhakarn, 2018).
Safety and Hazards
The safety information for this compound includes several hazard statements such as H227, H302, H312, H315, H319, H332, H335 . Precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
1-[4-(difluoromethylsulfanyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2OS/c1-6(12)7-2-4-8(5-3-7)13-9(10)11/h2-5,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZYCTROGSSATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-Dimethylphenyl)sulfonyl-2-imino-1-prop-2-enyl-5-dipyrido[1,2-e:4',3'-f]pyrimidinone](/img/structure/B2714674.png)
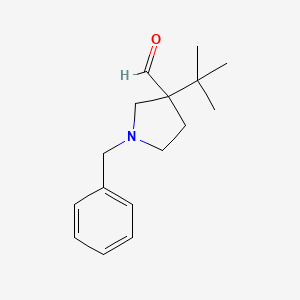
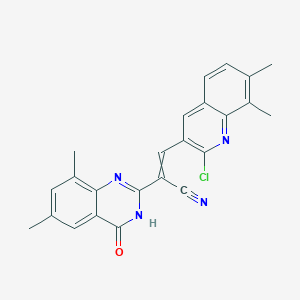
![2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2714680.png)
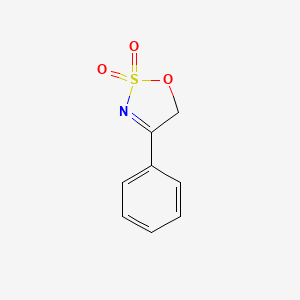
![2-Chloro-1-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2714682.png)

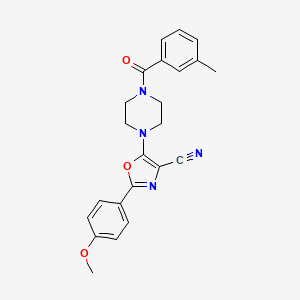
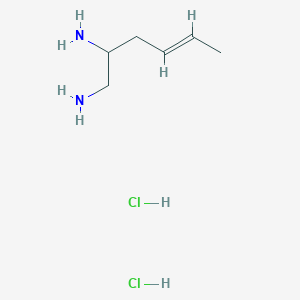

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2714692.png)
